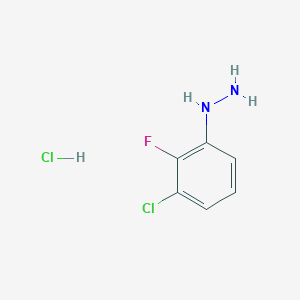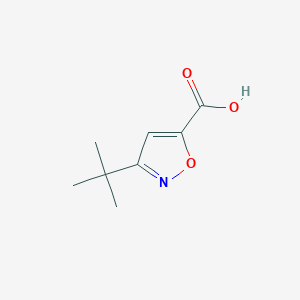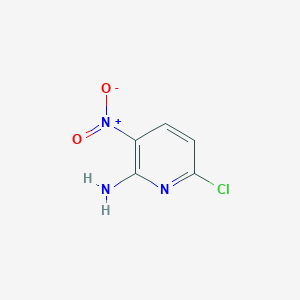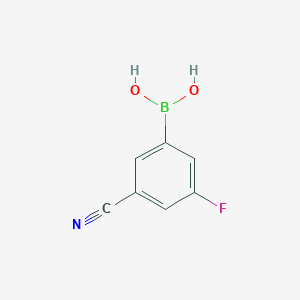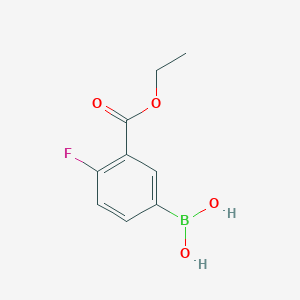
3-(Morpholino)phenylboronic acid
Descripción general
Descripción
3-(Morpholino)phenylboronic acid is a boronic acid derivative with the molecular formula C10H14BNO3 . It has a molecular weight of 207.04 g/mol . This compound is often used in organic chemistry as a building block and synthetic intermediate .
Molecular Structure Analysis
The InChI string for 3-(Morpholino)phenylboronic acid is InChI=1S/C10H14BNO3/c13-11(14)9-2-1-3-10(8-9)12-4-6-15-7-5-12/h1-3,8,13-14H,4-7H2 . The Canonical SMILES string is B(C1=CC(=CC=C1)N2CCOCC2)(O)O .
Chemical Reactions Analysis
Boronic acids, including 3-(Morpholino)phenylboronic acid, are known to readily complex with 1,2- and 1,3-cis-diol compounds, including those found in carbohydrates, through reversible boronate ester formation in an aqueous solution . This property has been extensively studied and used in various chemical reactions .
Physical And Chemical Properties Analysis
3-(Morpholino)phenylboronic acid has a molecular weight of 207.04 g/mol . It has a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 2 . Its Exact Mass and Monoisotopic Mass are both 207.1066735 g/mol . Its Topological Polar Surface Area is 52.9 Ų, and it has a Heavy Atom Count of 15 .
Aplicaciones Científicas De Investigación
Organic Synthesis: Suzuki–Miyaura Coupling
3-(Morpholino)phenylboronic acid: is a valuable reagent in organic synthesis, particularly in Suzuki–Miyaura coupling reactions . This cross-coupling process is widely applied to create carbon-carbon bonds, essential for constructing complex organic molecules. The boronic acid acts as a nucleophilic partner, coupling with various halides under palladium catalysis.
Medicinal Chemistry: Proteasome Inhibition
In medicinal chemistry, boronic acids have been explored for their role in proteasome inhibition . Proteasome inhibitors are crucial in treating certain cancers, and boronic acid derivatives have shown potential in this field. The morpholino group could potentially enhance the selectivity and potency of these inhibitors.
Materials Science: Sensor Development
3-(Morpholino)phenylboronic acid: has applications in sensor technology due to its ability to form reversible covalent bonds with diols . This property is utilized in the development of sensors that can detect various biological and chemical substances, including glucose levels in diabetic monitoring.
Supramolecular Chemistry: Self-Assembly
In supramolecular chemistry, boronic acids facilitate the self-assembly of molecules through reversible covalent bonding . 3-(Morpholino)phenylboronic acid can be used to create responsive materials that undergo changes in the presence of specific stimuli, such as sugars or pH changes.
Biology: Enzyme Inhibition
Boronic acids are known to inhibit enzymes by mimicking the transition state of the substrate . 3-(Morpholino)phenylboronic acid could be used to study enzyme mechanisms or develop new enzyme inhibitors for therapeutic applications.
Sensor Technology: Fluorescent Sensors
The compound’s ability to interact with diols makes it suitable for use in fluorescent sensors . These sensors can detect and measure the concentration of various analytes, including sugars and catecholamines, which are important in medical diagnostics and environmental monitoring.
Safety and Hazards
3-(Morpholino)phenylboronic acid is known to cause skin irritation and serious eye irritation. It may also cause respiratory irritation . In case of skin contact, it is recommended to immediately wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .
Mecanismo De Acción
Target of Action
3-(Morpholino)phenylboronic acid, also known as (3-Morpholinophenyl)boronic acid, is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The primary targets of this compound are the organic groups involved in the SM coupling reaction .
Mode of Action
The mode of action of 3-(Morpholino)phenylboronic acid involves its interaction with these organic groups in the SM coupling reaction . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by 3-(Morpholino)phenylboronic acid is the SM coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound plays a crucial role in the transmetalation process, which is a key step in the SM coupling reaction .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water . This could potentially affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The result of the action of 3-(Morpholino)phenylboronic acid is the formation of a new carbon–carbon bond through the SM coupling reaction . This reaction is widely used in organic synthesis, and the compound’s role in this reaction makes it a valuable tool in the field of synthetic chemistry .
Action Environment
The action of 3-(Morpholino)phenylboronic acid can be influenced by various environmental factors. For instance, the compound’s stability can be affected by the presence of water, as boronic acids and their esters are only marginally stable in water . Additionally, the SM coupling reaction, in which the compound is primarily used, is known to be exceptionally mild and functional group tolerant , suggesting that the reaction conditions can also influence the compound’s action.
Propiedades
IUPAC Name |
(3-morpholin-4-ylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BNO3/c13-11(14)9-2-1-3-10(8-9)12-4-6-15-7-5-12/h1-3,8,13-14H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHGOMHOEZUWGOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)N2CCOCC2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400619 | |
| Record name | 3-(Morpholino)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Morpholino)phenylboronic acid | |
CAS RN |
863377-22-4 | |
| Record name | 3-(Morpholino)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Morpholino)phenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



